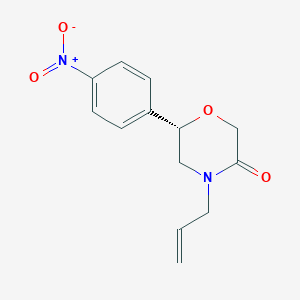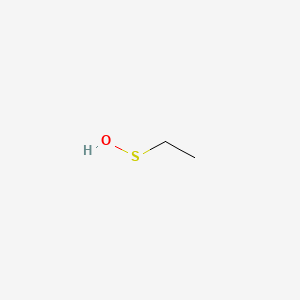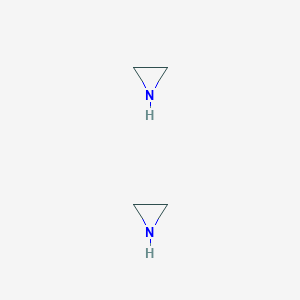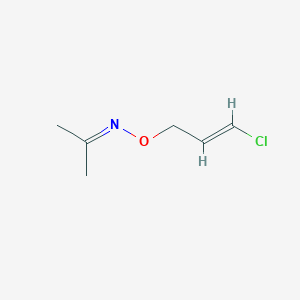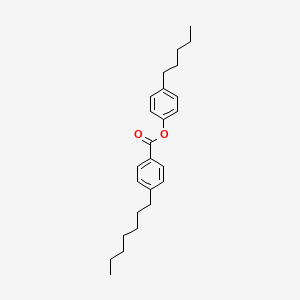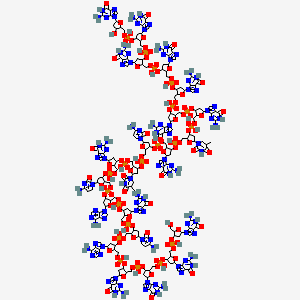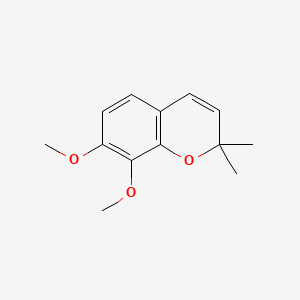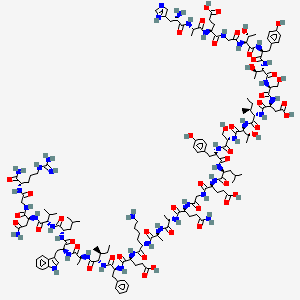
H-His-Ala-Glu-Gly-Thr-Tyr-Thr-Ser-Asp-Ile-Thr-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Asn-Gly-Arg-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-His-Ala-Glu-Gly-Thr-Tyr-Thr-Ser-Asp-Ile-Thr-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Asn-Gly-Arg-NH2 is a peptide sequence Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Deprotection: of the amino acid side chains using TFA.
Cleavage: of the peptide from the resin.
Industrial Production Methods
Industrial production of peptides like this one often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: This can occur at methionine or cysteine residues if present.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Amino acid derivatives, coupling reagents.
Major Products
Oxidation: Sulfoxides or sulfone derivatives.
Reduction: Free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Applications De Recherche Scientifique
Chemistry
In chemistry, this peptide can be used as a model compound for studying peptide synthesis and reactions.
Biology
Biologically, peptides like this one can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine
In medicine, synthetic peptides are used in drug development, particularly for creating peptide-based therapeutics for diseases like diabetes and cancer.
Industry
Industrially, peptides are used in the development of cosmetics, nutritional supplements, and as research tools in biotechnology.
Mécanisme D'action
The mechanism of action of this peptide depends on its specific sequence and target. Generally, peptides can interact with receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved vary based on the peptide’s structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Semaglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist used in diabetes treatment.
Taspoglutide: Another GLP-1 receptor agonist with a similar sequence.
Uniqueness
This peptide’s uniqueness lies in its specific sequence, which determines its biological activity and potential applications. Compared to similar compounds, it may have different binding affinities, stability, and efficacy in various applications.
Propriétés
Formule moléculaire |
C149H224N40O47 |
|---|---|
Poids moléculaire |
3327.6 g/mol |
Nom IUPAC |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C149H224N40O47/c1-18-72(9)117(144(232)167-77(14)126(214)174-102(57-84-61-159-90-31-24-23-30-88(84)90)136(224)176-98(53-70(5)6)137(225)185-116(71(7)8)143(231)181-103(59-108(153)198)130(218)162-63-109(199)168-91(122(154)210)33-27-51-158-149(155)156)186-138(226)100(54-81-28-21-20-22-29-81)177-133(221)96(45-49-114(206)207)173-132(220)92(32-25-26-50-150)170-124(212)75(12)164-123(211)74(11)166-131(219)95(42-46-107(152)197)169-110(200)64-160-129(217)94(44-48-113(204)205)172-134(222)97(52-69(3)4)175-135(223)99(55-82-34-38-86(195)39-35-82)178-141(229)105(66-190)183-148(236)121(80(17)194)189-145(233)118(73(10)19-2)187-140(228)104(60-115(208)209)179-142(230)106(67-191)182-147(235)120(79(16)193)188-139(227)101(56-83-36-40-87(196)41-37-83)180-146(234)119(78(15)192)184-111(201)65-161-128(216)93(43-47-112(202)203)171-125(213)76(13)165-127(215)89(151)58-85-62-157-68-163-85/h20-24,28-31,34-41,61-62,68-80,89,91-106,116-121,159,190-196H,18-19,25-27,32-33,42-60,63-67,150-151H2,1-17H3,(H2,152,197)(H2,153,198)(H2,154,210)(H,157,163)(H,160,217)(H,161,216)(H,162,218)(H,164,211)(H,165,215)(H,166,219)(H,167,232)(H,168,199)(H,169,200)(H,170,212)(H,171,213)(H,172,222)(H,173,220)(H,174,214)(H,175,223)(H,176,224)(H,177,221)(H,178,229)(H,179,230)(H,180,234)(H,181,231)(H,182,235)(H,183,236)(H,184,201)(H,185,225)(H,186,226)(H,187,228)(H,188,227)(H,189,233)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H4,155,156,158)/t72-,73-,74-,75-,76-,77-,78+,79+,80+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,116-,117-,118-,119-,120-,121-/m0/s1 |
Clé InChI |
KADZNQPUUNGUBG-RONWPEAZSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



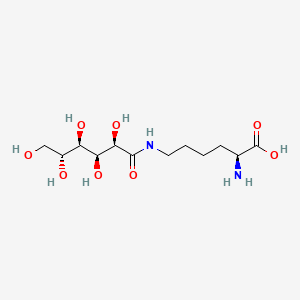
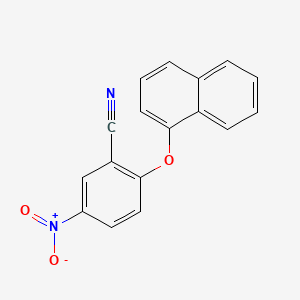

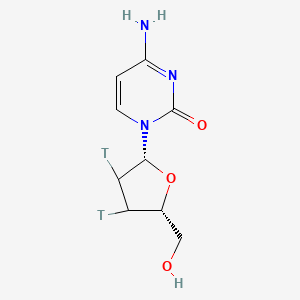
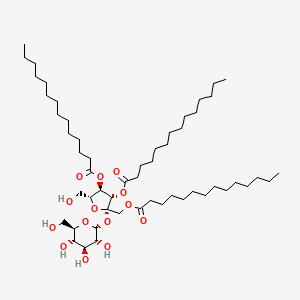
![7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide](/img/structure/B12642706.png)
